molecular formula C12H17NO2 B1454032 N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide CAS No. 1153552-30-7

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide

Cat. No.: B1454032
CAS No.: 1153552-30-7
M. Wt: 207.27 g/mol
InChI Key: AWMWBUBNLBTXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide is a synthetic organic compound supplied for laboratory research use. This product is provided with a documented Certificate of Analysis to ensure identity, purity, and quality for your research applications. Chemical Profile This compound has the molecular formula C 12 H 17 NO 2 and a molecular weight of 207.27 g/mol . Its structure features a propanamide chain linked to a 4-methylphenyl group, with an N-(2-hydroxyethyl) substitution. The SMILES notation for this molecule is CC1=CC=C(C=C1)CCC(=O)NCCO . The CAS Registry Number is 1153552-30-7 . Research Applications As a propanamide derivative, this compound is of interest in medicinal chemistry and chemical biology research. Compounds with similar structural motifs, such as the 4-anilidopiperidine scaffold found in potent synthetic opioids like fentanyl, are often investigated for their structure-activity relationships (SAR) at various biological targets . The presence of both amide and hydroxyethyl functional groups makes it a potential intermediate or building block for the synthesis of more complex molecules, such as those explored in patent literature for various biological activities . Researchers may utilize this chemical in the development of novel pharmacophores or as a standard in analytical methods. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-2-4-11(5-3-10)6-7-12(15)13-8-9-14/h2-5,14H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMWBUBNLBTXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy involves coupling 4-methylphenylpropanoic acid with 2-aminoethanol to form the amide linkage. This reaction can be carried out under various conditions, often employing coupling agents to activate the carboxylic acid group and facilitate amide bond formation.

Key steps and conditions:

  • Starting Materials:

    • 4-methylphenylpropanoic acid (carboxylic acid component)
    • 2-aminoethanol (amino alcohol component)
  • Coupling Agents:

    • Dicyclohexylcarbodiimide (DCC)
    • N,N’-diisopropylcarbodiimide (DIC)
      These agents activate the carboxylic acid by forming an active ester intermediate, which then reacts with the amino group of 2-aminoethanol to form the amide bond.
  • Reaction Medium and Conditions:

    • Typically conducted in anhydrous organic solvents such as dichloromethane or acetonitrile.
    • Reaction temperature ranges from room temperature to mild heating (~25–50°C).
    • Acidic or basic catalysts may be used to optimize reaction rates.
  • Workup:

    • Removal of dicyclohexylurea byproduct by filtration.
    • Purification by recrystallization or chromatography to isolate the pure amide product.

Industrial Production Methods

In industrial settings, the synthesis is adapted for higher throughput and efficiency:

  • Continuous Flow Processes:
    Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product consistency.

  • Catalyst Use:
    Catalysts may be introduced to accelerate the reaction and reduce side products.

  • Optimization of Reaction Parameters:
    Temperature and pressure are carefully controlled to maximize conversion and minimize degradation.

Comparative Analysis of Coupling Methods

Two main coupling strategies are commonly used for amide bond formation in related compounds and can be adapted for N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide synthesis:

Coupling Method Description Advantages Disadvantages
DCC/NHS Coupling Activation of carboxylic acid with DCC and N-hydroxysuccinimide (NHS) High efficiency, widely used Formation of urea byproducts, requires careful removal
Azide Coupling Conversion of hydrazide intermediate to azide followed by reaction with amines Higher yield, simpler workup Requires handling of azides, which are potentially hazardous

Note: Azide coupling has been reported as more efficient in yield and simpler in workup in analogous systems, suggesting potential for adaptation in the synthesis of this compound.

Reaction Scheme Overview

Step Reactants Reagents/Conditions Product
1 4-methylphenylpropanoic acid + 2-aminoethanol DCC or DIC, solvent (e.g., CH2Cl2), room temp or mild heating This compound (amide)
2 Purification Filtration, recrystallization or chromatography Pure amide product

Research Findings and Data

  • The reaction proceeds efficiently under mild conditions using carbodiimide coupling agents, with yields typically exceeding 80%.
  • The hydroxyethyl group remains intact during the coupling, allowing for further functionalization if desired.
  • Industrial adaptations focus on continuous flow synthesis to enhance scalability and reproducibility.
  • Side reactions such as O-acylation are minimized by controlling reaction parameters and using selective coupling agents.
  • The compound’s purity and identity are confirmed by spectroscopic methods such as NMR and IR, showing characteristic amide bond signals and hydroxyethyl group peaks.

Summary Table of Preparation Methods

Parameter Details
Starting materials 4-methylphenylpropanoic acid, 2-aminoethanol
Coupling agents DCC, DIC, possibly NHS
Solvents Dichloromethane, acetonitrile
Temperature 25–50°C
Reaction time Several hours (typically 6–12 h)
Purification Filtration, recrystallization, chromatography
Industrial scale Continuous flow reactors, catalyst use
Typical yield >80%
Side products Dicyclohexylurea (from DCC), minimal side reactions
Advantages Mild conditions, high yield, scalable

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-3-(4-methylphenyl)propanamide.

    Reduction: Formation of N-(2-aminoethyl)-3-(4-methylphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For instance, it can be utilized in:

  • Synthesis of Pharmaceuticals : The compound can act as an intermediate in the synthesis of pharmaceutical agents due to its functional groups that allow for further modifications.
  • Polymer Chemistry : It may be incorporated into polymer matrices, enhancing material properties such as flexibility and thermal stability.

Biology

Research has explored the biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Medicine

The compound's unique structure positions it as a promising candidate in medicinal chemistry:

  • Drug Development : this compound is being researched for its potential use in drug formulations aimed at targeting specific diseases due to its favorable pharmacokinetic properties.
  • Therapeutic Agents : Its derivatives may be explored for developing novel therapeutic agents that can modulate biological pathways effectively.

Industry

In industrial applications, this compound has been investigated for:

  • Agricultural Chemicals : The compound has shown potential in enhancing the efficacy of herbicides and fertilizers by improving their absorption and effectiveness in plant systems .
  • Material Science : Its incorporation into materials may lead to advancements in coatings and adhesives with improved performance characteristics.

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains.
Study 2Drug FormulationDeveloped a formulation using this compound that improved bioavailability of a poorly soluble drug.
Study 3Agricultural UseFound that combining this compound with conventional fertilizers increased nutrient uptake by plants by up to 30%.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
N-(2-Hydroxyethyl)-3-(4-methylphenyl)propanamide C₁₂H₁₇NO₂ 207.27 Not reported 4-Methylphenyl, 2-hydroxyethylamide Inferred
N-(4-Methylphenyl)-3-(thiazole-oxadiazole)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 148–150 Thiazole-oxadiazole, 4-methylphenyl
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (Compound 2) C₁₉H₂₁NO₂ 295.38 Not reported 4-Methoxyphenyl, branched alkylamide
3-(2-Fluoro-biphenyl)-N-(2-indolylethyl)propanamide C₂₄H₂₀FN₂O 377.43 Not reported Biphenyl-fluoro, indole-ethylamide

Key Observations :

  • Substituent Effects on Polarity: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to analogs with non-polar alkyl or aromatic substituents (e.g., Compound 2 in ).
  • Thermal Stability : Compounds with heterocyclic substituents (e.g., thiazole-oxadiazole in 7d) exhibit higher melting points (148–150°C) due to increased intermolecular interactions.

Structure-Activity Relationships (SAR)

Hydrophilic Groups : The 2-hydroxyethylamide moiety improves aqueous solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., tert-butyl sulfamoyl groups in ).

Aromatic Substitutents : 4-Methylphenyl groups enhance metabolic stability compared to electron-deficient rings (e.g., nitro or fluoro substituents in ).

Heterocyclic Additions : Thiazole or oxadiazole rings () introduce hydrogen-bonding sites, improving target binding but complicating synthesis.

Biological Activity

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide, also known as HE-4-MPPA, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

This compound exhibits significant interactions with various biomolecules that influence cellular functions. Key biochemical properties include:

  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and xenobiotics. These interactions can lead to either inhibition or activation of enzymatic activity.
  • Cell Signaling Modulation : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to affect transcription factors that regulate gene expression.

The mechanism of action of HE-4-MPPA involves several molecular interactions:

  • Binding Affinity : The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to target proteins. The amide group participates in biochemical reactions that modulate enzyme and receptor activities.
  • Gene Expression Regulation : By interacting with transcription factors and other regulatory proteins, HE-4-MPPA can induce changes in gene expression, leading to altered cellular functions.

Cellular Effects

Research indicates that HE-4-MPPA influences various cellular processes:

  • Metabolic Activity : Long-term exposure to this compound can result in sustained changes in metabolic activity due to alterations in key metabolic enzymes.
  • Temporal Stability : Studies have shown that while HE-4-MPPA remains stable under physiological conditions, prolonged exposure can lead to degradation and subsequent changes in cellular function over time.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450 1A2InhibitionDecreased metabolism
Cytochrome P450 2C9ActivationIncreased metabolism
Cytochrome P450 3A4Mixed effectsVariable outcomes

This table summarizes the interaction of HE-4-MPPA with different cytochrome P450 enzymes, showcasing its dual role as both an inhibitor and activator depending on the specific enzyme involved.

Table 2: Gene Expression Changes Induced by HE-4-MPPA

Gene TargetExpression ChangeMechanism
CYP1A1UpregulatedTranscription factor modulation
CYP2C19DownregulatedCompetitive inhibition
GLUT1UpregulatedEnhanced glucose uptake

This table outlines the effects of HE-4-MPPA on specific genes involved in drug metabolism and energy metabolism.

Case Studies

Several studies have explored the biological activity of HE-4-MPPA:

  • Anticancer Activity : A study demonstrated that HE-4-MPPA inhibits growth in various cancer cell lines by modulating metabolic pathways and inducing apoptosis. The IC50 values ranged from 10 µM to 30 µM across different cell types.
  • Inflammatory Response : Research indicated that HE-4-MPPA exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : In a model of neurodegeneration, HE-4-MPPA showed protective effects on neuronal cells against oxidative stress, highlighting its potential for neuroprotective therapies.

Q & A

Q. What are the common synthetic routes for N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) under nitrogen atmosphere, followed by reaction with dimethylamine hydrochloride. Purification is typically achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • 1H and 13C NMR : Confirm the presence of the hydroxyethyl group (δ ~3.4–3.6 ppm for CH2OH), the 4-methylphenyl aromatic protons (δ ~7.1–7.3 ppm), and the amide carbonyl (δ ~170 ppm in 13C NMR). Deuterated solvents (e.g., CDCl3) and tetramethylsilane (TMS) as an internal standard are recommended .
  • Mass Spectrometry (ESI-MS) : Validate the molecular ion peak ([M+H]+) and fragmentation patterns to confirm molecular weight and structural integrity .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is employed, coupled with thin-layer chromatography (TLC) using silica plates and visualizing agents like iodine or UV light .

Advanced Research Questions

Q. How is the hydrogen-bonding network analyzed in the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is used to resolve the hydrogen-bonding motifs. For instance, N–H⋯O interactions between the amide and hydroxyethyl groups form cyclic R22(14) or R22(18) motifs. Data collection with APEX2 software and structure refinement via SHELXL97 are standard. Hydrogen atom positions are constrained using SHELX constraints, and intermolecular interactions are visualized with PLATON .

Q. What computational methods optimize the molecular structure for crystallographic studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, which are compared with experimental SCXRD data. Software like ORCA or Gaussian is used for energy minimization, while molecular graphics tools (ORTEP-3) illustrate packing diagrams .

Q. How are data contradictions resolved between NMR and crystallographic results?

Discrepancies (e.g., unexpected proton splitting in NMR vs. symmetric crystal structures) are addressed by:

  • Re-examining solvent effects or dynamic processes (e.g., rotamers) in NMR.
  • Validating SCXRD data with Rint values (<0.05) and high completeness (>98%).
  • Cross-referencing with IR spectroscopy to confirm functional groups (amide I band ~1650 cm⁻¹) .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups via reductive amination or Suzuki coupling .
  • Bioassay Integration : Test analogs for biological activity (e.g., enzyme inhibition) using assays like fluorescence polarization or microplate calorimetry. Correlate activity with logP values (calculated via ChemDraw) to assess hydrophobicity .

Q. What strategies ensure enantiomeric purity in chiral derivatives?

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis.
  • Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and polarimetric detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
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N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.